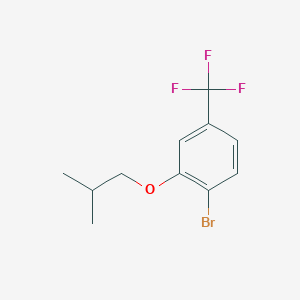

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene

Description

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is a brominated aromatic compound featuring a trifluoromethyl (–CF₃) group at the para position and a 2-methylpropoxy (isobutoxy) group at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

1-bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-5-8(11(13,14)15)3-4-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGLLDUWKMNNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Sequence

A patented route for 2-fluoro-4-bromotrifluoromethoxybenzene provides a template for introducing amino intermediates. Adapted for the target compound:

Halogen Exchange via Balz-Schiemann Reaction

Comparative Analysis of Synthetic Methods

Industrial-Scale Optimization and Environmental Considerations

Large-scale production prioritizes solvent recovery and catalyst recycling. For example, CCl₄ from iron-catalyzed bromination is distilled and reused, reducing waste. Copper residues from bromination are treated with chelating agents to meet effluent standards.

Chemical Reactions Analysis

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group play a crucial role in its reactivity and binding affinity to various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzene ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

1-Bromo-2-(prop-1-en-2-yl)-4-(trifluoromethyl)benzene (S06)

- Structure : Bromine at position 1, trifluoromethyl at position 4, and a propenyl group at position 2.

- Synthesis : Prepared via alkene metathesis with 83% yield using 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde and Grignard reagents .

- Key Data : $ ^1H $ NMR (CDCl₃) signals at δ 7.00 (s, 1H, aromatic), 6.68 (s, 1H, aromatic), 5.96 (s, 2H, dioxole), 5.19 (t, $ J = 1.7 \, \text{Hz} $, 1H, propenyl) .

- Comparison : The propenyl group introduces conjugation, enhancing reactivity in cycloaddition reactions compared to the isobutoxy group in the target compound.

1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene

- Structure : Difluoromethoxy (–OCF₂H) at position 2 instead of isobutoxy.

- Synthesis: Not explicitly described, but commercially available (CymitQuimica, Ref: 3D-SGC56720) .

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

- Structure : Trifluoromethoxy (–OCF₃) at position 4 and fluorine at position 3.

- Synthesis : Derived from isomerization studies; base-catalyzed reactions yield 53% ortho-, 20% meta-, and 10% para-isomers .

- Comparison : The –OCF₃ group is more electron-withdrawing than –CF₃, altering regioselectivity in nucleophilic aromatic substitution.

Physicochemical Properties

*Yield for ortho-isomer in base-catalyzed isomerization.

Biological Activity

1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The electron-withdrawing nature of the bromine and trifluoromethyl groups enhances the compound's electrophilicity, facilitating nucleophilic attack by biological targets. This can lead to inhibition or activation of specific biochemical pathways, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. Results from a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines indicate significant cytotoxic effects, with IC50 values detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound. They reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase-3 and caspase-9 pathways. The study highlighted the potential of this compound as a lead for developing new anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cytochrome P450 enzymes by this compound. The results indicated that it acts as a competitive inhibitor, affecting drug metabolism pathways. This finding is crucial for understanding drug-drug interactions involving this compound .

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

- Step 1 : Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling (e.g., Kumada or Ullmann reactions) .

- Step 2 : Bromination at the para position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Step 3 : Alkylation with 2-methylpropoxy groups via nucleophilic substitution (e.g., Williamson ether synthesis) .

Key challenges include avoiding over-bromination and ensuring regioselectivity. Purity is verified via GC-MS or HPLC .

Q. How is the compound characterized analytically?

Standard methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, bromine at C1) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., expected m/z ~284.03 for C₁₁H₁₂BrF₃O) .

- X-ray Crystallography : Resolves ambiguities in steric effects from the 2-methylpropoxy group .

Q. What are its primary applications in drug discovery?

The bromine and trifluoromethyl groups make it a versatile intermediate for:

- Pharmaceuticals : Synthesis of kinase inhibitors or receptor modulators via Suzuki-Miyaura cross-coupling .

- Agrochemicals : Building block for herbicides, leveraging the trifluoromethyl group’s metabolic stability .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization?

The 2-methylpropoxy group introduces steric hindrance, directing electrophilic attacks to less hindered positions. Computational studies (DFT) predict reactivity trends:

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Overlapping signals in NMR (e.g., trifluoromethyl and methoxy groups) are addressed via:

Q. How does the trifluoromethyl group impact stability under reaction conditions?

The CF₃ group enhances thermal stability but may decompose under strong bases (e.g., t-BuOK) via defluorination. Stability studies using TGA-DSC show decomposition above 200°C, with LC-MS identifying fluorinated byproducts .

Q. What mechanistic insights explain variability in cross-coupling yields?

Variability arises from:

- Catalyst Selection : Pd(OAc)₂ with Xantphos improves yields (~85%) compared to Pd(PPh₃)₄ (~60%) due to better oxidative addition .

- Solvent Effects : Dioxane enhances solubility of the aryl bromide, reducing side reactions vs. THF .

Data Contradictions and Solutions

Q. Conflicting reports on bromination efficiency: How to troubleshoot?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.